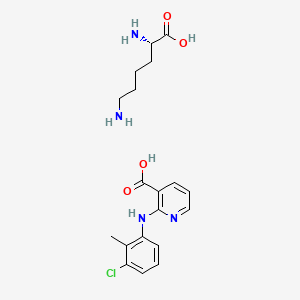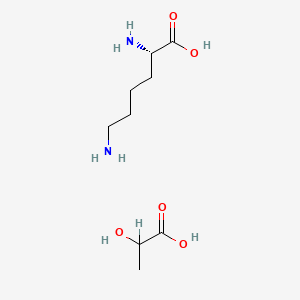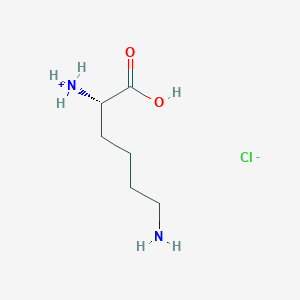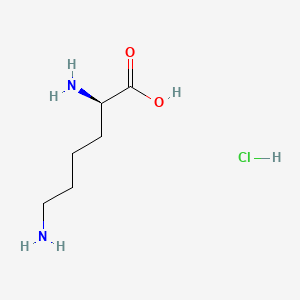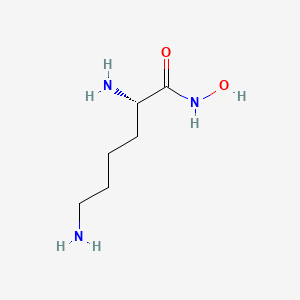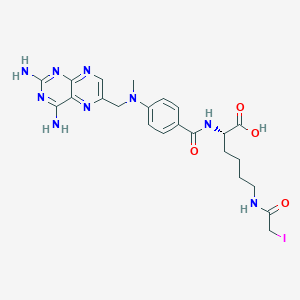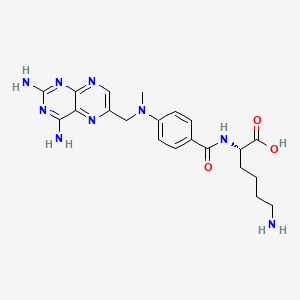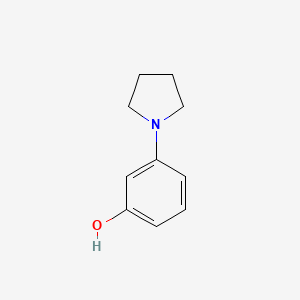
间-(1-吡咯烷基)苯酚
概述
描述
M-(1-Pyrrolidinyl)phenol, also known as 2-(1-Pyrrolidinyl)phenol, is a chemical compound with the molecular formula C10H13NO . It is a bioactive chemical and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of m-(1-Pyrrolidinyl)phenol and similar compounds often involves the use of synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a related compound, was synthesized using the Petasis reaction .Molecular Structure Analysis
The molecular structure of m-(1-Pyrrolidinyl)phenol is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a phenol group . The geometric parameters of a related compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, have been reported, including bond angles, bond lengths, and dihedral angles .Chemical Reactions Analysis
The pyrrolidine ring in m-(1-Pyrrolidinyl)phenol can undergo various chemical reactions. For instance, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied .科学研究应用
用于酚类化合物检测的多酚氧化酶固定化
多酚氧化酶 (PPO) 固定在导电共聚物中用于测定葡萄酒中的酚类化合物,展示了其在分析化学中用于食品质量分析的应用 (Kiralp, Toppare, & Yagcı, 2003)。
苯直接羟基化为苯酚
苯直接羟基化为苯酚的研究突出了其在化学合成中的重要性,提供了一种使用吡啶-杂多酸化合物生产苯酚的途径 (Leng et al., 2008)。
用于电致变色应用的席夫碱衍生物合成
席夫碱单体 2-[(1H-吡咯-2-基-亚甲基)氨基]苯酚的合成及其在寡聚物形式中的电致变色应用,反映了其在开发用于电子显示器的先进材料中的用途 (Kaya, Bora, & Aydın, 2014)。
抗氧化活性和 DNA 保护
对膳食多酚的研究,包括它们在保护 DNA 免受致癌物质诱导的损伤中的作用,强调了酚类化合物在增强人体健康中的生物学意义 (Delgado et al., 2008)。
腐蚀抑制
评估席夫碱在酸性环境中作为碳钢的腐蚀抑制剂,展示了酚类化合物在材料科学中的应用,特别是在延长工业材料寿命方面 (Hegazy et al., 2012)。
用于氟化物检测的多刺激响应席夫碱
一种表现出聚集诱导发射 (AIE) 特性的席夫碱化合物用于灵敏的氟化物检测,说明了酚类衍生物在传感和环境监测应用中的潜力 (Alam, Kachwal, & Laskar, 2016)。
抗癌和抗炎应用
4-(吡咯烷-2,5-二酮-1-基)苯酚的合成和表征用于潜在的抗炎和抗癌应用,突出了酚类化合物在医学和药理学中的治疗相关性 (Zulfiqar et al., 2021)。
安全和危害
未来方向
The future directions for research on m-(1-Pyrrolidinyl)phenol and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship of these compounds .
属性
IUPAC Name |
3-pyrrolidin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8,12H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTDPXOFINIBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180585 | |
| Record name | m-(1-Pyrrolidinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-(1-Pyrrolidinyl)phenol | |
CAS RN |
25912-16-7 | |
| Record name | 3-(1-Pyrrolidinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25912-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Pyrrolidinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025912167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(1-Pyrrolidinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(1-pyrrolidinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(1-PYRROLIDINYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4AGV899AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

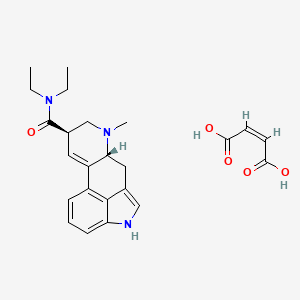
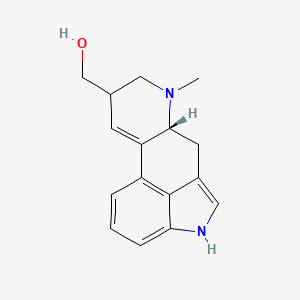
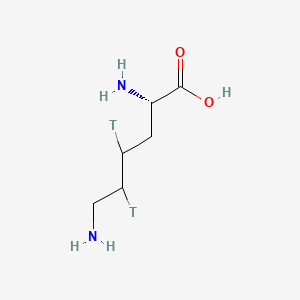
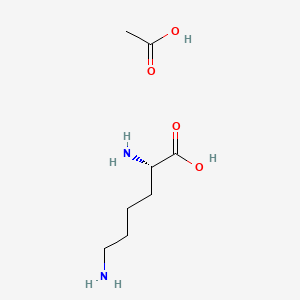
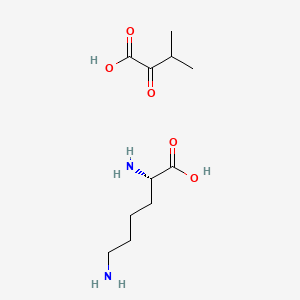
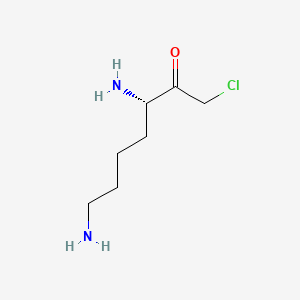
![L-lysine mono[2-(p-chlorophenoxy)-2-methylpropionate]](/img/structure/B1675773.png)
